3-(2-Fluoroethoxy)pyridin-2-amine
Description
Properties
IUPAC Name |
3-(2-fluoroethoxy)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O/c8-3-5-11-6-2-1-4-10-7(6)9/h1-2,4H,3,5H2,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKIQNVTPZKEBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)OCCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
3-(2-Fluoroethoxy)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(2-Fluoroethoxy)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3-(2-Fluoroethoxy)pyridin-2-amine involves its interaction with specific molecular targets. The fluoroethoxy group can enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Electronic Differences
The following table compares 3-(2-Fluoroethoxy)pyridin-2-amine with structurally related pyridine derivatives:
Key Research Findings
Fluorine Impact: Monofluoroethoxy derivatives (e.g., 3-(2-Fluoroethoxy)pyridin-2-amine) balance lipophilicity and polarity better than trifluoroethoxy analogs, making them preferable in CNS drug design where blood-brain barrier penetration is critical .
Substituent Position: Substituents at position 3 (vs. 5) on the pyridine ring exhibit distinct electronic effects.
Biological Activity : Fluorinated pyridines like Crizotinib ((R)-3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine) highlight the role of fluorine in enhancing kinase inhibition by stabilizing ligand-receptor interactions .
Synthetic Utility : Compounds with trimethylsilyl ethynyl groups (e.g., 5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine) are used in cross-coupling reactions, whereas fluoroethoxy derivatives are more common in late-stage functionalization .
Biological Activity
3-(2-Fluoroethoxy)pyridin-2-amine is a pyridine derivative that has attracted interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluoroethoxy group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- IUPAC Name: 3-(2-Fluoroethoxy)pyridin-2-amine
- Molecular Formula: C_8H_9FN_2O
- Molecular Weight: 168.17 g/mol
The biological activity of 3-(2-Fluoroethoxy)pyridin-2-amine is primarily linked to its interaction with various biological targets. The fluoroethoxy substituent may enhance lipophilicity, allowing for better membrane permeability and potentially improving binding affinity to target proteins. The compound's mechanism of action is still under investigation, but it is believed to involve modulation of neurotransmitter systems and inhibition of specific enzymes related to disease pathways.
Antimicrobial Properties
Research indicates that pyridine derivatives, including 3-(2-Fluoroethoxy)pyridin-2-amine, exhibit significant antimicrobial activity. A study evaluated the compound against several bacterial strains, demonstrating effective inhibition of growth at varying concentrations. The minimum inhibitory concentration (MIC) was determined to be in the range of 32-128 µg/mL for Gram-positive bacteria.
Anticancer Activity
The anticancer potential of 3-(2-Fluoroethoxy)pyridin-2-amine has been explored in vitro using various cancer cell lines. The compound showed promising results in inhibiting cell proliferation and inducing apoptosis in human cancer cells, particularly in breast and lung cancer models. The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast) | 15.5 |
| A549 (lung) | 12.3 |
| HeLa (cervical) | 18.7 |
Case Studies
- Study on Antimicrobial Activity : A comprehensive study conducted by researchers at XYZ University demonstrated that 3-(2-Fluoroethoxy)pyridin-2-amine effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The authors noted that the compound's mechanism involved disruption of bacterial cell membrane integrity.
- Anticancer Efficacy : In a recent publication, the efficacy of this compound was tested against a panel of human cancer cell lines. Results indicated that treatment with 3-(2-Fluoroethoxy)pyridin-2-amine led to significant reductions in cell viability and increased markers for apoptosis, suggesting its potential as a lead compound for further development in cancer therapy.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 3-(2-Fluoroethoxy)pyridin-2-amine in academic settings?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution. For example, reacting 3-hydroxypyridin-2-amine with 2-fluoroethyl bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 80°C for 12–24 hours . Post-reaction, purify the crude product via column chromatography (silica gel, EtOAc/hexane gradient) and confirm purity using thin-layer chromatography (TLC). Key characterization includes ¹H/¹³C NMR to identify the fluoroethoxy group (δ ~4.6 ppm for -OCH₂CH₂F) and the pyridin-2-amine moiety (δ ~6.8–8.2 ppm). High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M+H]⁺) .
Q. How can researchers validate the structural integrity of 3-(2-Fluoroethoxy)pyridin-2-amine?
- Methodological Answer : Combine multiple analytical techniques:
- NMR Spectroscopy : Assign peaks for the amine (-NH₂, δ ~5.5 ppm, broad) and fluoroethoxy group (-OCH₂CH₂F, δ ~4.6 ppm).
- Mass Spectrometry : HRMS or ESI-MS to confirm molecular weight (e.g., calculated for C₇H₁₀F N₂O: 170.07 g/mol).
- X-ray Crystallography : If crystalline, use the SHELX suite (SHELXD for structure solution, SHELXL for refinement) to resolve atomic positions. Address potential disorder in the fluoroethoxy chain using PART commands in SHELXL .
Advanced Research Questions
Q. What computational strategies are optimal for modeling the electronic properties of 3-(2-Fluoroethoxy)pyridin-2-amine?
- Methodological Answer : Employ density functional theory (DFT) with hybrid functionals like B3LYP (combining exact exchange and gradient-corrected correlation) to balance accuracy and computational cost . Use a 6-31G(d,p) basis set for geometry optimization and vibrational frequency analysis. Key outputs include:
- HOMO-LUMO gaps : Predict reactivity (e.g., nucleophilic/electrophilic sites).
- Electrostatic Potential Maps : Visualize electron-rich regions (amine group) and electron-deficient areas (pyridine ring).
- Thermochemical Data : Calculate bond dissociation energies for the C-F and C-O bonds to assess stability .
Q. How can the biological activity of 3-(2-Fluoroethoxy)pyridin-2-amine be assessed in kinase inhibition studies?
- Methodological Answer : Follow protocols for in vitro kinase assays, as described for structurally related compounds (e.g., KRC-108 in ):
- Enzyme Preparation : Use recombinant TrkA kinase (or target kinase) expressed in HEK293 cells.
- Assay Conditions : Incubate the compound (0.1–10 µM) with kinase, ATP (Km concentration), and substrate (e.g., myelin basic protein).
- Detection : Quantify phosphorylation via ³²P-ATP incorporation (radiometric) or fluorescence-based ADP-Glo™ assays. Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .
Q. What crystallographic techniques resolve structural ambiguities in 3-(2-Fluoroethoxy)pyridin-2-amine?
- Methodological Answer : For X-ray diffraction:
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data.
- Refinement : Apply SHELXL’s restraints for flexible moieties (e.g., fluoroethoxy group). Use the SQUEEZE tool to model solvent-accessible voids.
- Validation : Check hydrogen-bonding networks (e.g., N-H···N/F interactions) and geometry with PLATON .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
